molecular formula C5H9ClO B042358 Pivaloyl chloride CAS No. 3282-30-2

Pivaloyl chloride

Cat. No.: B042358
CAS No.: 3282-30-2
M. Wt: 120.58 g/mol
InChI Key: JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

Pivaloyl chloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to acylate alcohols and amines makes it valuable for creating active pharmaceutical ingredients (APIs). Some notable applications include:

  • Synthesis of Antimicrobial Agents : this compound has been utilized to synthesize derivatives of thiourea that exhibit antimicrobial properties. For example, studies have shown that this compound can be reacted with various amines to produce thiourea derivatives that inhibit bacterial growth .
  • Derivatization Agent : It has been employed as a derivatization agent for parabens, enhancing their detection in analytical chemistry. This method involves simultaneous derivatization and extraction techniques to analyze personal care products effectively .

Agrochemical Applications

In agriculture, this compound is used in the development of agrochemicals, particularly in the synthesis of herbicides and insecticides. Its reactivity allows for the modification of existing compounds to improve efficacy and reduce environmental impact.

  • Crop Protection : this compound is incorporated into formulations aimed at protecting crops from pests and diseases. It acts as an intermediate in the synthesis of various agrochemical agents that target specific agricultural challenges .

Organic Synthesis

This compound is widely used in organic synthesis due to its versatility as an acylating agent. It facilitates the formation of complex organic molecules through various reactions.

  • Regioselective Acylation : Research has demonstrated that this compound can be used for regioselective acylation of hexopyranosides, which are important for synthesizing glycosides and other carbohydrate derivatives .
  • Synthesis of Bioactive Compounds : In synthetic organic chemistry, this compound is involved in multi-component reactions that yield bioactive heterocycles. These compounds have potential applications in drug development and bioimaging .

Case Studies and Research Findings

Several studies illustrate the applications of this compound across different domains:

StudyApplicationFindings
Sajid-Ur-Rehman et al. (2018)Antimicrobial AgentsDeveloped sulfadiazinyl thiourea derivatives using this compound; demonstrated significant antibacterial activity against various strains .
ResearchGate Study (2020)Derivatization TechniquesShowed effectiveness of this compound as a derivatization agent for parabens; improved analytical detection methods .
BASF Product InformationAgrochemicalsHighlighted use in crop protection formulations; emphasizes role in developing effective pest control agents .

Comparison with Similar Compounds

    Acetyl Chloride: A simpler acyl chloride with the formula CH₃COCl.

    Benzoyl Chloride: An aromatic acyl chloride with the formula C₆H₅COCl.

    Propionyl Chloride: A straight-chain acyl chloride with the formula C₂H₅COCl.

Pivaloyl chloride’s branched structure makes it less prone to certain side reactions compared to its linear counterparts, providing unique advantages in specific synthetic applications .

Biological Activity

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a versatile acyl chloride used extensively in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its biological activity has been a subject of research due to its potential applications in drug development and its effects on various biological systems.

This compound is characterized by its pungent odor and reactivity as an acyl chloride. It is primarily synthesized from pivalic acid through chlorination processes, often using reagents like thionyl chloride or phosphorus pentachloride. The compound serves as an important building block in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition capabilities of compounds derived from this compound. For instance, a synthesized compound involving pivaloyl isothiocyanate exhibited significant inhibitory activity against several enzymes:

  • Acetylcholinesterase (AChE) : Approximately 85% inhibition .
  • Butyrylcholinesterase (BChE) : Approximately 85% inhibition .
  • Urease : Approximately 73.8% inhibition .
  • Alpha-amylase : Approximately 57.9% inhibition .

Molecular docking studies indicated strong interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively .

Toxicological Studies

This compound has been shown to exhibit acute toxicity in animal studies. An inhalation toxicity study conducted on rats revealed:

  • Concentration Levels : Rats were exposed to varying concentrations (1.14 to 5.15 mg/l) for one hour.
  • Observations : Symptoms included respiratory distress, weight loss, and necropsy findings such as pale lungs and internal bleeding.
  • Mortality Rates : Significant mortality was observed at higher concentrations, with some animals exhibiting severe lung pathology .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. Various studies have tested these compounds against different bacterial strains:

Compound TypeBacterial Strains TestedActivity Observed
Acyl thiourea derivativesGram-positive: Micrococcus luteus, Staphylococcus aureusSignificant inhibition
Acyl thiourea derivativesGram-negative: Salmonella typhimurium, Bordetella bronchisepticaModerate inhibition
Fungal culturesAspergillus niger, Mucor speciesAntifungal activity observed

The compounds demonstrated notable antioxidant, cytotoxic, antibacterial, and antifungal activities .

Case Studies

  • Synthesis of β-lactams :
    This compound has been utilized in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. The process involves the reaction of this compound with carboxylic acids to form intermediates that lead to high-yield β-lactam products with significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Development of Insecticides :
    In agrochemical applications, this compound derivatives have been developed into effective insecticides. These compounds have shown promising results in controlling pest populations while minimizing environmental impact .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pivaloyl chloride, and what mechanistic considerations guide these methods?

this compound is commonly synthesized via two primary routes:

  • Reaction of pivalic acid with phosgene : This method produces high yields but requires stringent safety protocols due to phosgene's extreme toxicity. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by chloride substitution .
  • PCl₅-mediated acylation : Pivalic acid reacts with phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction is exothermic and requires controlled temperatures (0–5°C) to avoid side reactions like HCl elimination . Mechanistically, both routes involve activating the carboxylic acid to facilitate nucleophilic chloride displacement.

Q. What safety protocols are critical when handling this compound in laboratory settings, and how do its toxicity profiles inform these measures?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a full-face respirator (N99/P2) to prevent inhalation of vapors or contact with skin/eyes .
  • Ventilation : Work in a fume hood with local exhaust to mitigate exposure to corrosive HCl fumes released during hydrolysis .
  • Toxicity considerations : Acute toxicity data (oral LD₅₀: 638 mg/kg in rats; inhalation LC₅₀: 1.43–1.64 mg/L/4h in rats) necessitate strict exposure limits. Chronic exposure risks include respiratory and dermal irritation .

Q. How is this compound employed as an acylating agent in nucleophilic substitutions, and what experimental parameters ensure optimal yields?

this compound is widely used for O- and N-acylation due to its bulky tert-butyl group, which minimizes over-reaction. Key parameters:

  • Solvent selection : Use aprotic solvents (e.g., acetonitrile, pyridine) to stabilize the acyl chloride intermediate and prevent hydrolysis .
  • Temperature control : Reactions are typically conducted at 0–25°C to balance reactivity and stability of intermediates .
  • Stoichiometry : Use 1.0–1.2 equivalents of this compound to avoid excess reagent, which can lead to side reactions with nucleophilic backbones (e.g., in peptide synthesis) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselective acylation of polyhydroxy compounds like sugars using this compound?

Regioselectivity in carbohydrate chemistry is governed by:

  • Steric hindrance : Bulky pivaloyl groups preferentially acylate primary hydroxyls (e.g., C6 in galactose) over secondary or tertiary positions .
  • Electronic effects : Electron-rich hydroxyls (e.g., equatorial OH groups adjacent to axial substituents) react faster due to enhanced nucleophilicity . Example: Pivaloylation of D-mannose yields a 1,3,4,6-tetra-O-pivaloyl derivative (59% yield) under mild conditions (35°C, pyridine), exploiting the accessibility of primary and equatorial OH groups .

Q. What strategies can mitigate side reactions when using this compound in peptide nucleic acid synthesis, particularly with amine-rich backbones?

Side reactions (e.g., acylation of backbone amines) can be minimized by:

  • Pre-activation : Generate mixed anhydrides at low temperatures (0°C) to stabilize reactive intermediates before coupling .
  • Alternative coupling reagents : Combine this compound with TSTU (tetramethyl-O-(succinimidyl)uronium tetrafluoroborate) to improve selectivity for carboxylate activation over undesired amine acylation .
  • Solvent optimization : Use partially aqueous systems to quench excess reagent post-activation .

Q. What analytical techniques are most effective for characterizing this compound-mediated acylation products, and how do spectral data confirm structural assignments?

  • NMR spectroscopy : Key signals include a singlet at δ 1.38 ppm (tert-butyl protons) and downfield shifts of acylated hydroxyl protons (e.g., H-5' in thymidine derivatives shifts to δ 4.41 ppm) .
  • IR spectroscopy : Acyl C=O stretches appear at ~1690 cm⁻¹, while hydroxyl stretches (if unreacted) are observed at 3410–3535 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 327.31 for 5'-O-pivaloylthymidine) confirm molecular weight and purity .

Q. How does this compound’s thermal stability impact its use in exothermic reactions, and what engineering controls prevent hazardous decomposition?

  • Decomposition risks : At elevated temperatures (>105°C), this compound decomposes into toxic gases (HCl, CO, phosgene) .
  • Mitigation strategies :

  • Use microchannel reactors with integrated cooling to dissipate heat in exothermic syntheses (e.g., tert-butyl peroxypivalate production) .
  • Monitor reaction temperatures rigorously and avoid open-flame sources due to its low flash point (14°C) .

Properties

IUPAC Name

2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3
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InChI Key

JVSFQJZRHXAUGT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)Cl
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Molecular Formula

C5H9ClO
Record name TRIMETHYLACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4027529
Record name 2,2-Dimethylpropanoyl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS]
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Boiling Point

105-106 °F
Record name Trimethylacetyl chloride
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Flash Point

48 °F
Record name Trimethylacetyl chloride
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Vapor Pressure

1.18 [mmHg]
Record name Trimethylacetyl chloride
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CAS No.

3282-30-2
Record name TRIMETHYLACETYL CHLORIDE
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Record name Pivaloyl chloride
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Record name Trimethyl acetyl chloride
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Synthesis routes and methods I

Procedure details

This material was prepared in analogy to example 107 step A] from N-(5-bromo-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, 7.05 g—obtained via standard acylation of 5-bromo-6-methyl-pyridin-2-ylamine with 2,2-dimethyl-propionyl chloride in CH2Cl2, with triethylamine as base, as viscous brown oil, MS (ESI): 271.2 (MH+)- butyllithium (34.94 mL, 1.6 M in hexane, Agros) and N,N-dimethylformamide (4 mL) as an amorphous light brown solid (5.7 g). MS (EI): 220.1 (M+)
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Synthesis routes and methods II

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
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copper (I) cyanide
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9 g
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copper
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6.4 g
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2-methylglutaric acid dinitrile
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150 mL
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29.7 g
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Yield
98%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Pivaloyl chloride

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